Glyoxime, dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

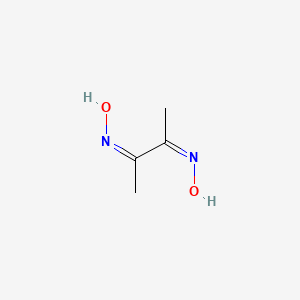

Dimethyl glyoxime (DMG), chemically known as 2,3-butanedione dioxime (C₄H₈N₂O₂), is a white crystalline compound first synthesized in the early 20th century. It is renowned for its role as a chelating agent, forming stable complexes with transition metals like nickel, palladium, and cobalt . Its structure consists of two oxime (-NOH) groups attached to a butanedione backbone, enabling planar coordination with metal ions. DMG is sparingly soluble in water but dissolves in methanol, ethanol, and alkaline solutions, making it versatile for analytical and industrial applications .

Key properties include:

Preparation Methods

Dimethylglyoxime can be synthesized from diacetyl monoxime, which is obtained by the reaction of diacetyl with hydroxylamine . The key transformation involves treating diacetyl monoxime with an additional quantity of hydroxylamine in the presence of an acidic catalyst . This reaction leads to the formation of dimethylglyoxime in a crystalline form, which can be purified by recrystallization from hot water . Industrial production methods typically follow similar synthetic routes but on a larger scale .

Chemical Reactions Analysis

Coordination Reactions with Metal Ions

DMG is widely recognized for its chelation properties, particularly with nickel and palladium ions.

Nickel(II) Complexation

The reaction between DMG and Ni²⁺ in aqueous solution produces a bright red precipitate of nickel dimethylglyoxime, a reaction fundamental to gravimetric nickel analysis:

Ni2++2C4H8N2O2→Ni(C4H7N2O2)2↓(red)+2H+

-

Conditions : Optimal at pH 4–12. Excess DMG ensures complete precipitation, though reagent loss occurs during calcination due to volatility .

-

Specificity : Selective for Ni²⁺ in the presence of interfering ions like Fe³⁺ when masked with NH₄F .

Iron(II) Complexation

DMG reacts with Fe²⁺ in the presence of ammonium hydroxide:

FeSO4+2NH4OH+2DMG→Fe(DMG)2+(NH4)2SO4+2H2O

The resulting iron complex is water-soluble, distinguishing it from the Ni complex .

Cobalt and Palladium Complexes

-

Cobalt : Forms chloro(pyridine)cobaloxime, a model for vitamin B₁₂ analogs .

-

Palladium : Precipitates as Pd(DMG)₂ from PdCl₂ solutions, critical in precious metal refining .

Oxidation Reactions

DMG undergoes oxidation to yield intermediates and derivatives with applications in organic synthesis.

-

Key Insight : Microwave-assisted reactions enhance efficiency and reduce energy consumption compared to conventional methods .

Thermal Decomposition

DMG decomposes exothermically above 250°C, as shown by thermogravimetric analysis (TGA):

Synthetic Pathways

DMG is produced via two primary routes:

-

Grignard Route :

-

Butanone Route :

Industrial and Analytical Relevance

Scientific Research Applications

Analytical Chemistry

Dimethylglyoxime as a Reagent:

Dimethylglyoxime is widely utilized in analytical chemistry as a selective precipitating agent for metal ions, particularly nickel and palladium. It forms colored complexes with these metals, facilitating their detection and quantification.

| Metal Ion | Color of Precipitate | Solvent Used |

|---|---|---|

| Nickel | Bright red | Ammoniacal solution |

| Palladium | Yellow | Dilute hydrochloric acid |

- Nickel Detection: The dimethylglyoxime test is commonly employed to detect nickel release from jewelry and other objects that contact the skin. This test is commercially available in pharmacies in many countries .

- Palladium Analysis: In addition to nickel, dimethylglyoxime is effective for precipitating palladium from solutions, aiding in its analytical determination .

Coordination Chemistry

Dimethylglyoxime serves as a ligand in coordination chemistry. Its ability to form stable chelates with transition metals is crucial for various applications, including:

- Metal Complexation: Dimethylglyoxime forms complexes with metals such as copper and nickel, which are used in various chemical processes . The stability of these complexes is influenced by the solvent medium, affecting their solubility and reactivity .

Environmental Applications

Recycling of Lithium-Ion Batteries:

Dimethylglyoxime plays a role in the sustainable recycling of lithium-ion batteries. It is used in hydrometallurgical processes to precipitate valuable metals like lithium and cobalt from waste materials . This application not only aids in resource recovery but also minimizes environmental impact.

Electrodeposition Studies

Recent research has explored the use of dimethylglyoxime in the electrodeposition of cobalt. Studies indicate that it affects the nucleation and growth processes during cobalt deposition on silicon substrates. The presence of dimethylglyoxime leads to distinct electrochemical behaviors that are useful for optimizing deposition techniques:

- Electrochemical Mechanism: A two-step reduction mechanism was proposed where dimethylglyoxime influences cobalt nucleation by competing with free cobalt ions . This understanding is vital for improving the efficiency of electrodeposition methods.

Photocatalytic Applications

Dimethylglyoxime has been incorporated into microtubular structures for oil-water separation and photocatalytic dye degradation. These multifunctional materials demonstrate high efficiency in separating oil from water mixtures while simultaneously degrading organic dyes through photocatalysis:

| Application | Efficiency |

|---|---|

| Oil-water separation | High separation efficiency |

| Photocatalytic dye degradation | Effective against multiple dyes |

The synthesis of nickel-dimethylglyoxime microtubes has shown promising results in wastewater treatment scenarios .

Case Study 1: Nickel Recovery

A study focused on the recovery and reuse of nickel from nickel-dimethylglyoxime complexes demonstrated a sustainable laboratory practice. The process involved decomposing the complex using acids to recover nickel salts, which were then reused in subsequent experiments . This approach highlights the potential for reducing waste and promoting sustainability in educational settings.

Case Study 2: Electrodeposition

Research on cobalt electrodeposition revealed that dimethylglyoxime significantly impacts nucleation dynamics. The findings suggested that adjusting the concentration of dimethylglyoxime could optimize cobalt deposition processes for electronic applications .

Mechanism of Action

The mechanism of action of dimethylglyoxime involves its ability to form stable complexes with metal ions . The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms . This complexation process is highly specific and selective, allowing for the precise detection and quantification of metal ions in various samples . The formation of these complexes can also facilitate the separation and purification of metals from mixtures .

Comparison with Similar Compounds

Dimethyl glyoxime belongs to the oxime family, characterized by the presence of -NOH groups. Below is a comparative analysis with structurally or functionally related compounds:

Structural and Reactivity Comparisons

Key Observations :

- DMG exhibits superior stability compared to diacetyl monoxime, which decomposes under HCl unless dimerized .

- Unlike diphenyl glyoxime, DMG’s aliphatic structure limits organic solubility but enhances specificity for Ni(II) in aqueous systems .

- Diaminoglyoxime derivatives are more reactive but less stable, forming explosive metal salts unsuitable for industrial use .

Catalytic Performance

DMG-based metal complexes show variable catalytic efficiency compared to other oxime-metal systems:

Mechanistic Insight :

DMG’s catalytic activity depends on the metal center’s redox flexibility. Cu(II)-DMG facilitates electron transfer in polymerization, while Pd/Fe-DMG complexes fail due to poor orbital overlap .

Comparison :

- DMG outperforms methyl ethyl ketoxime in metal detection due to its chelating -NOH groups .

- DMG-modified clinoptilolite nanoparticles (Cn-DMG) achieve lower detection limits than unmodified electrodes due to increased active sites .

Biological Activity

Dimethylglyoxime (DMG) is a dioxime compound known for its coordination chemistry with various metals and its biological applications. This article explores the biological activity of DMG, focusing on its antimicrobial properties, electrochemical behavior, and potential applications in environmental science.

Chemical Structure and Properties

Dimethylglyoxime, with the chemical formula C4H8N2O2, is derived from butane-2,3-dione. Its structure allows it to form stable complexes with transition metals such as nickel, palladium, and cobalt, which are essential for various biological and catalytic processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DMG and its metal complexes. A notable investigation involved the synthesis of cobaloxime complexes using DMG. These complexes were tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The results indicated that these complexes exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with a stronger effect observed on Gram-negative strains .

Table 1: Antimicrobial Activity of Cobaloxime Complexes

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus (MRSA) | 15 |

| Acinetobacter baumannii | 20 |

The study concluded that DMG-based cobaloximes could serve as potential antibacterial agents due to their effectiveness in inhibiting bacterial growth .

Electrochemical Applications

Dimethylglyoxime is also utilized in electrochemical processes. Research has shown that DMG affects the nucleation and growth of cobalt during electrodeposition. In experiments involving cyclic voltammetry (CV), it was observed that DMG alters the nucleation mechanism of cobalt ions, leading to a two-step reduction process. This behavior is critical for enhancing the efficiency of cobalt deposition in electronic applications .

Mechanism of Cobalt Nucleation

- First Peak : Reduction reaction of Co²⁺ chelate.

- Second Peak : Reduction reaction of free Co²⁺ ions.

The presence of DMG suppresses the formation of cobalt nuclei, indicating its potential role as a controlling agent in electrochemical processes .

Environmental Applications

In environmental science, DMG has been employed in innovative methods for wastewater treatment. Nickel-DMG microtubes have been developed for separating oil-water mixtures while simultaneously degrading organic dyes through photocatalytic processes. This dual functionality demonstrates DMG's versatility beyond traditional chemical applications .

Table 2: Photocatalytic Degradation Efficiency

| Dye Type | Degradation Rate (%) |

|---|---|

| Quinoline Blue | 91 |

| Rhodamine B | 85 |

| Methyl Orange | 88 |

| Methylene Blue | 90 |

These findings suggest that DMG-based materials can significantly improve environmental remediation techniques .

Q & A

Basic Research Questions

Q. How is dimethylglyoxime synthesized for laboratory use, and what are critical experimental controls?

Dimethylglyoxime is synthesized via the reaction of hydroxylamine with methyl ethyl ketone under controlled nitrosylation conditions. A key protocol involves preparing ethyl nitrite (from sodium nitrite and sulfuric acid) and reacting it with methyl ethyl ketone in the presence of hydroxylamine hydrochloride. Critical controls include maintaining a pH of 5–6 using sodium acetate buffer and rigorous temperature monitoring to avoid side reactions like over-nitrosylation. Post-synthesis, recrystallization from ethanol ensures purity .

Q. What methodological steps are essential for gravimetric nickel analysis using dimethylglyoxime?

In gravimetric nickel estimation, dimethylglyoxime reacts with Ni²⁺ in an ammoniacal solution (pH 8–9) to form a bright red precipitate, [Ni(DMG)₂]. Key steps include:

- Adding an alcoholic dimethylglyoxime solution to the analyte.

- Adjusting pH with dilute ammonia to avoid co-precipitation of Fe³⁺ or Co²⁺.

- Filtering, drying, and weighing the precipitate at 110–120°C to constant mass. The method achieves ~99.9% accuracy when interfering ions (e.g., Co²⁺) are masked with citrate or tartrate .

Q. What safety precautions are recommended despite conflicting data on ocular hazards?

While some safety sheets note incomplete classification for severe eye irritation ( ), practical protocols mandate:

- PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact.

- Engineering controls : Local exhaust ventilation to maintain vapor levels below occupational exposure limits (OELs).

- Emergency measures : Immediate eye washing with emergency showers if exposure occurs .

Advanced Research Questions

Q. How does dimethylglyoxime function as a ligand in iron-catalyzed polymerization, and what are its advantages?

Dimethylglyoxime acts as a chelating ligand in iron-catalyzed chain-transfer polymerization (CCTP). When combined with FeBr₂, it forms a low-toxicity catalyst for synthesizing biocompatible methacrylic oligomers. Key advantages over cobalt-based systems include:

- Reduced metal toxicity for biomedical applications.

- Enhanced control over polymer molecular weight via ligand-to-metal ratio adjustments. Experimental optimization involves testing ligand concentrations (0.5–2.0 mol%) and reaction times to balance efficiency and biocompatibility .

Q. What structural characterization techniques validate novel dimethylglyoxime derivatives?

Single-crystal X-ray diffraction is critical for confirming the geometry of dimethylglyoxime derivatives. For example, bis(p-aminobenzoic acid)-glyoxime hydrate exhibits a planar chelating structure with intermolecular hydrogen bonds, validated via XRD. Complementary techniques include:

- FT-IR : To identify ν(N–O) and ν(C=N) stretching vibrations.

- Thermogravimetric analysis (TGA) : To assess thermal stability and hydration states.

- Antimicrobial assays : To correlate structure-activity relationships in gram-negative bacteria .

Q. How do microchannel reactors improve dichloroglyoxime synthesis compared to batch reactors?

Microchannel reactors enhance dichloroglyoxime synthesis by:

- Efficiency : Reducing reaction time from 6 hours (batch) to 90 seconds.

- Yield : Increasing from 78% to 85% by optimizing Cl₂:glyoxime molar ratios (2.2 vs. 2.5 in batch).

- Safety : Minimizing chlorine gas usage and enabling precise temperature control (–10°C vs. –30°C in batch). This method is scalable for high-throughput synthesis of alkylating agents in oncology research .

Q. How does dimethylglyoxime’s selectivity for Ni²⁺ compare to other oxime-based chelators?

Dimethylglyoxime shows exceptional specificity for Ni²⁺ in acidic media (pH 5–6), unlike 8-hydroxyquinoline (broad-spectrum for Al³⁺, Fe³⁺) or α-nitroso-β-naphthol (Co²⁺). Selectivity arises from:

- Steric effects : The planar DMG-Ni complex prevents coordination with larger ions.

- pH dependence : Competing ions (e.g., Co²⁺) form soluble complexes at lower pH, while Ni²⁺ precipitates. EDTA can be used to mask divalent cations (Ca²⁺, Mg²⁺) in multi-ion systems .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in ocular hazard classifications for dimethylglyoxime?

While states insufficient data for severe eye irritation classification, recommends emergency eyewash stations. Researchers should:

- Adopt precautionary measures : Assume potential irritancy based on structural analogs (e.g., oximes with –NOH groups).

- Validate with primary data : Conduct in vitro assays (e.g., EpiOcular™ models) to assess corneal cytotoxicity.

- Document protocols : Specify PPE and first-aid steps in experimental SOPs to mitigate liability .

Properties

CAS No. |

464921-38-8 |

|---|---|

Molecular Formula |

C4H8N2O2 |

Molecular Weight |

116.12 g/mol |

IUPAC Name |

(NZ)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3-,6-4- |

InChI Key |

JGUQDUKBUKFFRO-GLIMQPGKSA-N |

Isomeric SMILES |

C/C(=N/O)/C(=N\O)/C |

Canonical SMILES |

CC(=NO)C(=NO)C |

physical_description |

Crystals soluble in ethanol and slightly soluble in water; [Sax] White powder; [MSDSonline] |

vapor_pressure |

0.00069 [mmHg] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.